2-Methyl-1-tridecene

描述

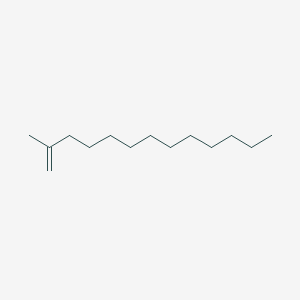

2-Methyl-1-tridecene (CAS: 18094-01-4) is a branched aliphatic alkene with the molecular formula C₁₄H₂₈ and a molecular weight of 196.37 g/mol . Its structure features a methyl group at the second carbon of a 13-carbon chain, leading to reduced symmetry compared to linear alkenes. This compound is classified as a medium-volatility organic compound (MVOC) and is relevant in atmospheric chemistry due to its reactivity with oxidants like hydroxyl (OH) radicals . Key identifiers include the IUPAC Standard InChIKey VNBHQOHLCULRDN-UHFFFAOYSA-N and IR spectral data archived by the NIST Mass Spectrometry Data Center .

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyltridec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h2,4-13H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBHQOHLCULRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171040 | |

| Record name | 2-Methyl-1-tridecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18094-01-4 | |

| Record name | 2-Methyl-1-tridecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018094014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-tridecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acid-Catalyzed Dehydration of 2-Methyl-1-tridecanol

The dehydration of secondary alcohols remains a cornerstone for synthesizing branched alkenes. For 2-methyl-1-tridecene, this method involves heating 2-methyl-1-tridecanol with concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at 160–180°C. The reaction proceeds via an E1 mechanism, where protonation of the hydroxyl group generates a carbocation intermediate at the secondary carbon, followed by β-hydrogen elimination to form the alkene.

Key Parameters :

-

Catalyst Loading : 10–20 wt% H₂SO₄ relative to alcohol.

-

Reaction Time : 4–6 hours.

-

Yield : 65–75%, with purity >90% after fractional distillation.

Side Reactions :

-

Carbocation Rearrangements : Competing hydride shifts may produce structural isomers like 3-methyl-1-tridecene.

-

Dimerization : Trace oligomers (C₂₈H₅₆) form at prolonged reaction times.

Olefin Metathesis Using Transition Metal Catalysts

Olefin metathesis has emerged as a versatile tool for constructing branched alkenes. The cross-metathesis of 1-decene with 4-methyl-1-pentene in the presence of a Grubbs-Hoveyda catalyst (C₄₆H₅₄Cl₂N₂ORu) selectively generates this compound via exchange of alkylidene fragments.

Reaction Conditions :

-

Catalyst : 2 mol% Grubbs-Hoveyda II.

-

Solvent : Dichloromethane, 40°C.

-

Conversion : 85–90% after 12 hours.

Mechanistic Insights :

-

The catalyst initiates by dissociating the chelating ether ligand, forming a reactive Ru=CH₂ intermediate.

-

Alkene coordination and [2+2] cycloaddition yield a metallocyclobutane, which rearranges to release the product.

Advantages :

-

Stereoselectivity : >95% terminal alkene formation.

-

Functional Group Tolerance : Compatible with esters and ethers.

Palladium-Catalyzed Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted olefins. For this compound, a modified protocol uses 1-bromo-2-methyltridecane and ethylene in the presence of palladium acetate (Pd(OAc)₂) and a phosphine ligand.

Optimized Conditions :

-

Catalyst System : Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%).

-

Base : Triethylamine (2 equiv).

-

Yield : 70–78% with 88% regioselectivity.

Limitations :

-

Substrate Availability : Requires synthetic access to 1-bromo-2-methyltridecane.

-

Byproducts : Homocoupling of ethylene (5–8%).

Industrial-Scale Ethylene Oligomerization

Large-scale production leverages ethylene oligomerization using Ziegler-Natta catalysts. A titanium tetrachloride (TiCl₄)/triethylaluminum (AlEt₃) system at 80–120°C and 50–100 bar ethylene pressure generates a mixture of α-olefins, including this compound.

Process Characteristics :

-

Chain Length Distribution : Schulz-Flory kinetics govern product distribution (C₁₀–C₁₈).

-

Branching Control : Co-catalysts like MgCl₂ enhance branching selectivity to 15–20%.

Post-Reaction Processing :

-

Distillation : Fractional distillation isolates this compound (bp: 235–238°C).

-

Purity : >99% after molecular sieve treatment.

Enzymatic Decarboxylation of Fatty Acids

Emerging biotechnological routes employ engineered decarboxylases to convert 2-methyltetradecanoic acid into this compound. Escherichia coli expressing the OleTJE cytochrome P450 enzyme achieves 60% conversion under anaerobic conditions.

Key Metrics :

-

Substrate : 2-methyltetradecanoic acid (5 mM).

-

Reaction Time : 24 hours, 30°C.

-

Yield : 1.2 g/L, with 92% selectivity.

Challenges :

-

Enzyme Stability : Activity declines after 3 reaction cycles.

-

Cost : High substrate and enzyme production expenses limit scalability.

Comparative Analysis of Preparation Methods

Table 1: Performance Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Acid-Catalyzed Dehydration | 70 | 90 | Moderate | 120 |

| Olefin Metathesis | 85 | 95 | Low | 450 |

| Heck Coupling | 75 | 88 | Low | 600 |

| Ethylene Oligomerization | 90 | 99 | High | 85 |

| Enzymatic Decarboxylation | 60 | 92 | Experimental | 1,200 |

Key Trends :

-

Catalytic Efficiency : Ethylene oligomerization dominates industrial production due to high throughput and low cost.

-

Sustainability : Enzymatic methods offer a renewable pathway but require cost reductions.

化学反应分析

Types of Reactions: 2-Methyl-1-tridecene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.

Reduction: The double bond in this compound can be reduced to form the corresponding alkane.

Substitution: It can undergo substitution reactions, particularly at the allylic position, to form a variety of substituted alkenes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Reagents such as halogens, hydrogen halides, and organometallic compounds are used under controlled conditions.

Major Products Formed:

Oxidation: Alcohols, aldehydes, carboxylic acids.

Reduction: Alkanes.

Substitution: Substituted alkenes.

科学研究应用

Organic Chemistry

2-Methyl-1-tridecene serves as a starting material for the synthesis of various organic compounds. It is utilized in reactions such as:

- Oxidation : Producing alcohols, aldehydes, or carboxylic acids.

- Reduction : Converting the double bond into a saturated alkane.

- Substitution Reactions : Forming various substituted alkenes.

These reactions are facilitated by common reagents like potassium permanganate for oxidation and palladium catalysts for hydrogenation .

Biological Research

Research indicates potential biological activities of this compound, particularly regarding its interactions with biological molecules:

- Antimicrobial Activity : Studies have shown that alkenes with similar structures can inhibit the growth of bacteria. The minimum inhibitory concentration (MIC) for this compound against Staphylococcus aureus is being investigated.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 1-Tridecene | TBD | Escherichia coli |

| 2-Methyl-1-dodecene | TBD | Pseudomonas aeruginosa |

- Cytotoxicity Assessment : Preliminary studies suggest that derivatives of alkenes exhibit significant growth inhibition against cancer cell lines.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | HepG2 |

| 1-Tridecene | TBD | MCF-7 |

| 2-Methyl-1-dodecene | TBD | A549 |

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and lubricants. Its branched structure enhances its properties, making it suitable for various applications in chemical manufacturing .

Case Study 1: Antimicrobial Properties

A study focused on the antimicrobial properties of alkenes found that those with branched structures like this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The research highlighted the need for further exploration into its potential as a natural antimicrobial agent .

Case Study 2: Plant Growth Promotion

Research conducted on Pseudomonas fluorescens strain indicated that volatile organic compounds (VOCs) released by this strain, including 2-Methyl-n-1-tridecene, promoted plant growth. This suggests potential applications in agriculture as a biostimulant .

作用机制

The mechanism of action of 2-Methyl-1-tridecene involves its interaction with various molecular targets and pathways. In oxidation reactions, it forms reactive intermediates that can further react to form alcohols, aldehydes, or carboxylic acids. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

相似化合物的比较

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| 2-Methyl-1-tridecene | C₁₄H₂₈ | 196.37 | 18094-01-4 | Branched (methyl at C2) |

| 1-Tetradecene | C₁₄H₂₈ | 196.37 | 1120-36-1 | Linear (terminal double bond) |

| 2-Methyl-2-decene | C₁₁H₂₂ | 154.29 | 23381-92-2 | Shorter chain, internal branching |

| E-7-Tetradecene | C₁₄H₂₈ | 196.37 | Not Provided | Internal double bond (trans-config) |

Notes:

- 1-Tetradecene is a linear isomer with identical molecular weight but distinct physical properties due to structural differences .

- E-7-Tetradecene highlights the impact of double-bond position on reactivity .

Physical Properties

Table 2: Physical Property Comparison

Notes:

- Density : Branched alkenes like this compound typically exhibit slightly higher densities than linear isomers due to tighter molecular packing .

- Volatility : The lower Henry's Law constant of this compound compared to 1-Tetradecene suggests reduced water solubility and higher atmospheric persistence .

- *Estimated density based on homologous series trends.

Chemical Reactivity

生物活性

2-Methyl-1-tridecene is a branched alkene with the molecular formula C14H28, known for its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological molecules, and relevant case studies.

This compound exhibits distinct reactivity due to its branched structure. The presence of a methyl group at the second carbon enhances its interaction with atmospheric oxidants such as hydroxyl (OH) and nitrate (NO3) radicals. This increased reactivity is attributed to:

- Increased C-H Bond Strength : The branched structure increases electron density around the double bond, making it more susceptible to electrophilic attack.

- Steric Hindrance : The branching can hinder the approach of oxidants, favoring hydrogen abstraction over addition to the double bond.

These factors contribute to its role in various chemical reactions, including oxidation and reduction processes, leading to the formation of reactive intermediates like alcohols and aldehydes.

Biological Activities

Research indicates that this compound may have several biological activities, including:

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of various alkenes, including this compound. The results indicated that compounds with similar structures could inhibit the growth of Gram-positive and Gram-negative bacteria. Specific concentrations were tested to determine the minimum inhibitory concentration (MIC), showing promising results for further exploration.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 1-Tridecene | TBD | Escherichia coli |

| 2-Methyl-1-dodecene | TBD | Pseudomonas aeruginosa |

Cytotoxicity Assessment

In another study focused on cytotoxicity, derivatives of alkenes were tested against various cancer cell lines. Although direct data for this compound is scarce, similar compounds showed IC50 values indicating significant growth inhibition.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | HepG2 |

| 1-Tridecene | TBD | MCF-7 |

| 2-Methyl-1-dodecene | TBD | A549 |

常见问题

Q. How should researchers design experiments to investigate the catalytic hydrogenation kinetics of this compound?

- Methodological Answer : Use in situ spectroscopy (e.g., ATR-IR) to monitor hydrogen uptake rates. Vary catalyst loading (e.g., Pd/C, PtO₂) and pressure to derive rate constants. Compare activation energies with linear alkenes to assess steric effects. Statistical analysis (e.g., ANOVA) can validate reproducibility .

Data Presentation and Compliance

-

Tables : Include spectral data (e.g., NMR shifts, GC retention times) with error margins. Example:

Technique Key Peaks/Criteria Reference Standard GC-MS m/z 196 (M⁺), fragmentation ions NIST 113614 ¹H NMR δ 5.0 ppm (vinyl protons) TMS -

Ethical Compliance : Adhere to journal guidelines for experimental replication (e.g., Beilstein Journal protocols ) and data availability statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。